6-(3-Bromophenyl)-2-methylpyrimidine-4-carboxylic acid
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Overview
Description
6-(3-Bromophenyl)-2-methylpyrimidine-4-carboxylic acid is an organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a bromophenyl group attached to the pyrimidine ring, which is further substituted with a carboxylic acid group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Bromophenyl)-2-methylpyrimidine-4-carboxylic acid typically involves the following steps:
Pyrimidine Ring Formation: The formation of the pyrimidine ring can be accomplished through cyclization reactions involving appropriate precursors such as amidines and β-diketones.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and cyclization reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
6-(3-Bromophenyl)-2-methylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Bromination: Bromine (Br2), N-bromosuccinimide (NBS)
Carboxylation: Carbon dioxide (CO2), chloroformates
Coupling Reactions: Palladium catalysts, boronic acids
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
6-(3-Bromophenyl)-2-methylpyrimidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(3-Bromophenyl)-2-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Bromophenyl)-2-methylpyrimidine-4-carboxylic acid
- 6-(3-Chlorophenyl)-2-methylpyrimidine-4-carboxylic acid
- 6-(3-Fluorophenyl)-2-methylpyrimidine-4-carboxylic acid
Uniqueness
6-(3-Bromophenyl)-2-methylpyrimidine-4-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H9BrN2O2 |
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Molecular Weight |
293.12 g/mol |
IUPAC Name |
6-(3-bromophenyl)-2-methylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C12H9BrN2O2/c1-7-14-10(6-11(15-7)12(16)17)8-3-2-4-9(13)5-8/h2-6H,1H3,(H,16,17) |
InChI Key |
ARBCNNJDQQAJAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)C(=O)O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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